3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide
Description
The exact mass of the compound this compound is 370.10012278 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O3/c15-14(16,17)9-3-1-8(2-4-9)7-19-21-10(24)5-6-18-11-12(25)20-13(26)23-22-11/h1-4,7H,5-6H2,(H,18,22)(H,21,24)(H2,20,23,25,26)/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILKIXZJDRIQCS-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCNC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide is a novel hydrazone derivative featuring a triazine moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and drug development.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 365.26 g/mol. The presence of the trifluoromethyl group and the triazine ring suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates promising results in various assays:
-
Anticancer Activity :
- Preliminary studies have shown that derivatives of triazine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the range of 30-100 μM against human cancer cell lines such as HCT-116 and HeLa .
- The mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial membrane potential, leading to increased apoptotic cell populations .
- Antimicrobial Properties :
- Metabolic Stability :
Case Studies
A few notable case studies related to similar compounds include:
- Cytotoxicity Studies : A study on a related triazine compound showed significant cytotoxicity against HeLa cells with an IC50 value of 34 μM, indicating that structural similarities may predict similar activities for our compound .
- Apoptosis Induction : Another study highlighted that triazine derivatives could induce apoptosis through caspase activation pathways in cancer cells . This finding supports the hypothesis that our compound may also possess similar apoptotic properties.
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications across different domains, including medicinal chemistry, agriculture, and materials science.
Structure and Composition
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₄F₃N₅O₄
- Molecular Weight : 371.29 g/mol
Key Functional Groups
- Triazine Ring : Contributes to biological activity.
- Hydrazide Functionality : Implicated in various chemical reactions and biological interactions.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications:
Antimicrobial Activity
Studies have indicated that derivatives of hydrazides exhibit significant antimicrobial properties. The presence of the triazine moiety may enhance this activity:
- Case Study : A derivative similar to this compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics.
Anticancer Properties
Research has demonstrated that compounds with a triazine core can inhibit cancer cell proliferation:
- Example : Compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, suggesting this compound could be a candidate for further investigation.
Agricultural Chemistry
The potential of this compound as a pesticide or herbicide is noteworthy due to its bioactive properties:
Herbicidal Activity
Compounds with triazine rings are known for their herbicidal effects:
- Research Findings : Studies have shown that triazine derivatives can inhibit photosynthesis in target plants, making them effective herbicides.
Plant Growth Regulators
There is a possibility that this compound could act as a plant growth regulator:
- Example : Similar compounds have been observed to promote growth in certain crops under specific conditions.
Materials Science
The unique properties of the compound may also lend themselves to applications in materials science:
Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties:
- Application Insight : Research indicates that polymers modified with triazine derivatives exhibit improved resistance to degradation under heat and UV exposure.
Nanotechnology
Potential applications in nanotechnology include the use of this compound in the synthesis of nanoparticles:
- Case Study : Triazine-based nanoparticles have been explored for drug delivery systems due to their biocompatibility and ability to encapsulate various therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide?
- Methodology : Multi-step synthesis involves cyclization of triazine precursors (e.g., using 2,4,6-trichlorotriazine as a starting material) followed by hydrazide coupling with 4-(trifluoromethyl)benzaldehyde derivatives. Key steps include:
- Triazine ring formation : Cyclization under reflux with ethanol and glacial acetic acid (70–80°C, 4–6 hours) .
- Hydrazide coupling : Condensation reactions using nucleophilic substitution (e.g., with substituted benzaldehydes) under acidic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- FT-IR : Confirm presence of amide (C=O stretch at ~1650–1700 cm⁻¹) and triazine (N-H bending at ~1550 cm⁻¹) moieties .
- NMR (¹H/¹³C) : Identify protons adjacent to trifluoromethyl groups (δ ~7.5–8.0 ppm in ¹H NMR) and carbonyl carbons (δ ~165–175 ppm in ¹³C NMR) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., Bacillus subtilis, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans), with MIC values reported in µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., AKT1, CDK2) via hydrogen bonding and hydrophobic interactions. Affinity energies (ΔG) below −15 kcal/mol suggest strong binding .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays with gradient concentrations (0.1–100 µM) to confirm dose-dependent effects.
- Off-target profiling : Screen against secondary targets (e.g., kinases, proteases) to assess selectivity .
- Metabolic stability tests : Use liver microsomes to evaluate compound degradation rates, which may explain variability in in vivo vs. in vitro results .
Q. How can reaction conditions be optimized for scalable synthesis?
- Factorial design : Apply full factorial experiments to test variables:
- Temperature : 60–100°C (affects cyclization efficiency).
- Catalyst : DIPEA vs. triethylamine (impact on coupling yields) .
- Solvent polarity : Ethanol (polar protic) vs. THF (aprotic) for intermediate stability .
- Heuristic algorithms : Bayesian optimization to prioritize high-yield conditions with minimal experimental runs .
Q. What are the key challenges in characterizing the compound’s stability under physiological conditions?
- Hydrolytic degradation : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC for decomposition products (e.g., hydrazine derivatives) .
- Photostability : Expose to UV light (254 nm) and track changes in UV-Vis absorbance spectra .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
